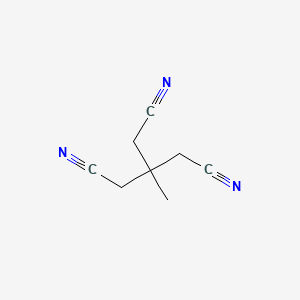
Pentanedinitrile, 3-(cyanomethyl)-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentanedinitrile, 3-(cyanomethyl)-3-methyl- is an organic compound with the molecular formula C9H8N4 It is a nitrile derivative characterized by the presence of multiple cyano groups
准备方法
Synthetic Routes and Reaction Conditions
Pentanedinitrile, 3-(cyanomethyl)-3-methyl- can be synthesized through various methods. One common approach involves the cyanoacetylation of amines. This method typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different conditions to yield cyanoacetamide derivatives . The reaction can be carried out without solvents at room temperature or with heating, depending on the desired product and reaction efficiency .
Industrial Production Methods
In industrial settings, the production of Pentanedinitrile, 3-(cyanomethyl)-3-methyl- may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Pentanedinitrile, 3-(cyanomethyl)-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile groups into primary amines.
Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and alcohols can react with the cyano groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
Pentanedinitrile, 3-(cyanomethyl)-3-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
作用机制
The mechanism of action of Pentanedinitrile, 3-(cyanomethyl)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s cyano groups can participate in various biochemical reactions, influencing cellular processes and enzyme activities. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications .
相似化合物的比较
Similar Compounds
Pentanedinitrile, 3,3-bis(cyanomethyl): This compound has a similar structure but with an additional cyano group, leading to different chemical properties and reactivity.
Pentanenitrile: A simpler nitrile compound with fewer cyano groups, used in various chemical applications.
Uniqueness
Pentanedinitrile, 3-(cyanomethyl)-3-methyl- is unique due to its specific arrangement of cyano groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
属性
CAS 编号 |
201421-85-4 |
|---|---|
分子式 |
C8H9N3 |
分子量 |
147.18 g/mol |
IUPAC 名称 |
3-(cyanomethyl)-3-methylpentanedinitrile |
InChI |
InChI=1S/C8H9N3/c1-8(2-5-9,3-6-10)4-7-11/h2-4H2,1H3 |
InChI 键 |
GKJPOKFGLFKNLM-UHFFFAOYSA-N |
规范 SMILES |
CC(CC#N)(CC#N)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,4R,5S)-4-Fluoro-1,8,8-trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B12579008.png)
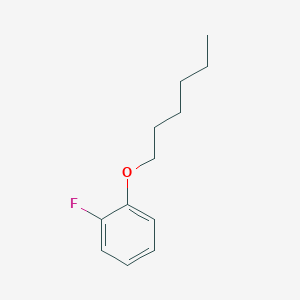
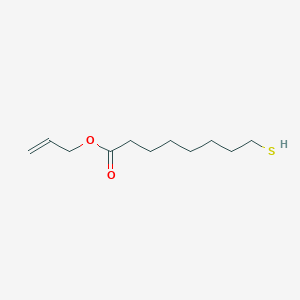
![1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-ethyl-](/img/structure/B12579020.png)
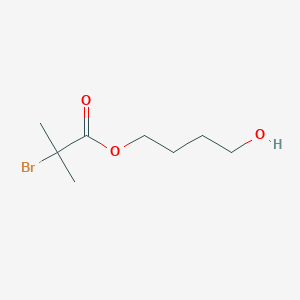
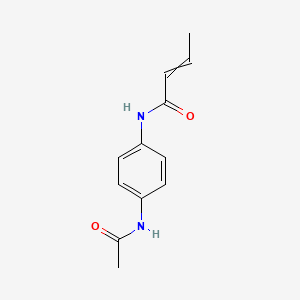
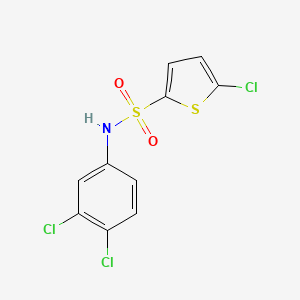
![Furo[3,2-f]benzothiazole(9CI)](/img/structure/B12579051.png)
![[6-(benzenesulfinyl)-1H-benzimidazol-2-yl]-methylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12579056.png)
![2-[1-(2,3-Dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]ethanamine](/img/structure/B12579063.png)
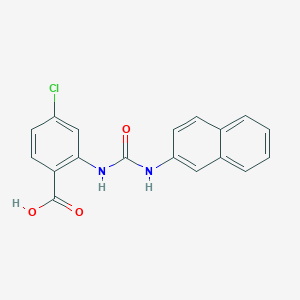
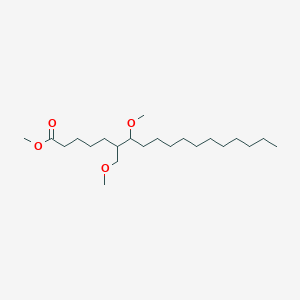
![Bicyclo[10.3.1]hexadeca-1(16),12,14-trien-16-ol, 14-methoxy-](/img/structure/B12579081.png)
![2-Cyanoethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B12579086.png)
